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Abstract
The Wnt signaling pathway is a critical regulator of embryonic development, tissue

homeostasis, and stem cell maintenance. Its dysregulation is implicated in a multitude of

diseases, including cancer, osteoporosis, and neurodegenerative disorders. Consequently, the

intricate mechanisms governing Wnt signaling are a focal point of intensive research. A key, yet

historically misunderstood, player in this regulatory network is Notum, a secreted

carboxylesterase. This technical guide provides an in-depth exploration of the core functions of

Notum, its mechanism of action in modulating Wnt signaling, and its emerging role as a

druggable therapeutic target. We present a comprehensive overview of the biochemical and

cellular functions of Notum, detailed experimental protocols for its study, and a summary of

quantitative data to facilitate comparative analysis. This guide is intended to serve as a

valuable resource for researchers and drug development professionals working to unravel the

complexities of Wnt signaling and develop novel therapeutic strategies.

Introduction: Notum as a Negative Regulator of Wnt
Signaling
Initially identified in Drosophila as a feedback inhibitor of the Wingless (Wg) signal, Notum is a

highly conserved secreted enzyme that plays a pivotal role in attenuating the Wnt signaling

cascade.[1] For years, its mechanism of action was debated, with early hypotheses suggesting
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it functioned as a phospholipase that sheds glypican co-receptors from the cell surface.[2]

However, landmark studies have definitively established Notum as a carboxylesterase that

directly inactivates Wnt proteins.[3][4]

The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its cell surface receptor

complex, consisting of a Frizzled (Fz) receptor and a low-density lipoprotein receptor-related

protein 5 or 6 (LRP5/6) co-receptor. A crucial post-translational modification for Wnt activity is

the attachment of a palmitoleate moiety to a conserved serine residue, a process catalyzed by

the enzyme Porcupine in the endoplasmic reticulum. This lipid modification is essential for the

binding of Wnt to its Fz receptor.[5]

Notum exerts its inhibitory effect by specifically removing this essential palmitoleate group from

Wnt proteins.[3][4] This deacylation renders the Wnt ligand unable to bind to its Fz receptor,

thereby preventing the downstream signaling cascade that leads to the stabilization and

nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated

transcription.[6] Notum's activity is dependent on the presence of heparan sulfate

proteoglycans of the glypican family, which are thought to act as scaffolds, co-localizing Notum

and its Wnt substrate on the cell surface.[3][7]

Given its critical role in downregulating a signaling pathway with profound implications in health

and disease, Notum has emerged as a promising therapeutic target. Inhibition of Notum activity

presents a strategy to restore or enhance Wnt signaling in conditions where it is pathologically

diminished.[5][8]

The Molecular Mechanism of Notum Action
Notum belongs to the α/β hydrolase superfamily and possesses a catalytic triad of Ser-His-Asp.

[3] Its structure reveals a deep, hydrophobic pocket that accommodates the palmitoleate tail of

Wnt proteins, positioning the ester bond for hydrolysis by the catalytic serine residue (Ser232 in

human Notum).[3]

The specificity of Notum for Wnt proteins is a key feature of its biological function. This

specificity is conferred by the unique nature of the Wnt palmitoleoylation. Wnt proteins are

modified with a cis-unsaturated C16:1 fatty acid (palmitoleate), and the hydrophobic pocket of

Notum is structurally adapted to preferentially bind this bent lipid chain over saturated fatty

acids.[3]
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The overall mechanism of Notum-mediated Wnt inactivation can be summarized in the

following steps:

Co-localization on the Cell Surface: Notum binds to the glycosaminoglycan (GAG) chains of

cell surface glypicans. Wnt proteins also associate with glypicans, bringing Notum into

proximity with its substrate.[3]

Substrate Recognition and Binding: The palmitoleate moiety of the Wnt protein enters the

hydrophobic active site pocket of Notum.

Catalytic Hydrolysis: The catalytic serine (S232) of Notum nucleophilically attacks the ester

bond linking the palmitoleate to the serine residue on the Wnt protein.

Product Release: The deacylated, inactive Wnt protein and the free palmitoleic acid are

released from the enzyme.

This enzymatic inactivation of Wnt by Notum is a key feedback mechanism to control the

intensity and duration of Wnt signaling in various biological contexts.
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Diagram 1: Mechanism of Notum-mediated Wnt signaling inhibition.

Quantitative Data on Notum Activity and Inhibition
The development of small molecule inhibitors of Notum has been a significant focus of recent

research. A variety of compounds have been identified and characterized, with their potencies

typically reported as IC50 (half-maximal inhibitory concentration) in biochemical assays and

EC50 (half-maximal effective concentration) in cell-based assays.

Table 1: Inhibitory Activity of Selected Small Molecules Against Human Notum
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Compound
Biochemical
IC50 (nM)

Cell-based
EC50 (nM)

Notes Reference(s)

LP-922056 1.1 23
Orally

bioavailable.
[8][9]

ABC99 170 89 Brain penetrant. [8][9]

ARUK3001185 6.5 110 Brain penetrant. [8][9]

Compound 1 ~100 530
Covalent

inhibitor.
[10]

Compound 4 ~10 300

Covalent

inhibitor,

difluoroethyl

ester analog of

Compound 1.

Caffeine 12,000 -
Natural product

inhibitor.
[5]

Theophylline 21,000 -
Natural product

inhibitor.
[5]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

Notum.

Recombinant Human Notum Expression and Purification
The production of active, recombinant Notum is essential for in vitro biochemical and structural

studies. The following protocol describes the expression of a His-tagged human Notum

construct in E. coli.

Materials:
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Expression vector (e.g., pET vector) containing the coding sequence for human Notum

(residues 20-496) with an N-terminal 6xHis tag.

E. coli expression strain (e.g., BL21(DE3)).

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic (e.g., ampicillin or

kanamycin).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Ni-NTA Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Lysozyme, DNase I, RNase A.

Ni-NTA affinity chromatography resin.

Dialysis buffer (e.g., PBS, pH 7.4).

Protocol:

Transformation: Transform the Notum expression vector into competent E. coli BL21(DE3)

cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C

with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a

final concentration of 0.1-1 mM. Continue to incubate overnight at 18-20°C with shaking.

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell

pellet can be stored at -80°C or used immediately.
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Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Ni-NTA Lysis Buffer. Add lysozyme to

1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete

lysis and shear DNA. Add DNase I and RNase A and incubate for a further 15 minutes on

ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the cleared

lysate onto the column. Wash the column with Wash Buffer until the absorbance at 280 nm

returns to baseline.

Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-

PAGE.

Dialysis and Storage: Pool the fractions containing pure Notum and dialyze against PBS, pH

7.4, to remove imidazole. The purified protein can be concentrated and stored in aliquots at

-80°C. A purity of >85% is typically achieved.[11]
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Diagram 2: Workflow for recombinant Notum expression and purification.
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Notum Enzymatic Assay using a Chromogenic Substrate
The carboxylesterase activity of Notum can be conveniently measured using artificial

chromogenic substrates such as p-nitrophenyl (pNP) esters. The hydrolysis of these esters by

Notum releases p-nitrophenol, which can be quantified spectrophotometrically. p-Nitrophenyl

octanoate (pNP8) has been shown to be a good substrate for human Notum.[3]

Materials:

Purified recombinant human Notum.

p-Nitrophenyl octanoate (pNP8) stock solution (e.g., 100 mM in DMSO).

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

96-well microplate.

Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

Prepare Reagents: Dilute the pNP8 stock solution in Assay Buffer to the desired final

concentrations (e.g., for determining Km, a range of concentrations bracketing the expected

Km should be used). Dilute the purified Notum in Assay Buffer to the desired working

concentration.

Assay Setup: In a 96-well plate, add Assay Buffer to each well. Add the Notum enzyme

solution to the test wells and an equal volume of Assay Buffer to the blank wells (for

substrate auto-hydrolysis control).

Initiate Reaction: Start the reaction by adding the pNP8 substrate solution to all wells. The

final reaction volume is typically 100-200 µL.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to

37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a

set period (e.g., 10-30 minutes).

Data Analysis:
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Subtract the rate of the blank reaction (auto-hydrolysis) from the rate of the enzyme-

catalyzed reaction.

Calculate the rate of p-nitrophenol production using the Beer-Lambert law (A = εcl), where

A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 7.5 and 405

nm, c is the concentration, and l is the path length.

For kinetic parameter determination, plot the initial reaction velocities against the substrate

concentrations and fit the data to the Michaelis-Menten equation to determine Km and

Vmax. Kcat can be calculated from Vmax if the enzyme concentration is known (Kcat =

Vmax / [E]).

Wnt Deacylation Assay by Mass Spectrometry
To directly demonstrate the deacylation of Wnt proteins by Notum, liquid chromatography-

tandem mass spectrometry (LC-MS/MS) can be employed. This method allows for the

identification and quantification of the palmitoleoylated and deacylated forms of a Wnt protein

or a specific Wnt-derived peptide.

Materials:

Purified recombinant Wnt3a.

Purified recombinant Notum.

Reaction Buffer: PBS, pH 7.4.

Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation.

Trypsin (mass spectrometry grade).

LC-MS/MS system.

Protocol:

Enzymatic Reaction: Incubate purified Wnt3a with purified Notum (or a buffer control) in the

Reaction Buffer at 37°C for a defined period (e.g., 1-4 hours).
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Denaturation, Reduction, and Alkylation: Denature the proteins in the reaction mixture (e.g.,

by adding urea or SDS). Reduce disulfide bonds with DTT and then alkylate the free

cysteines with IAM.

Tryptic Digestion: Dilute the reaction mixture to reduce the denaturant concentration and

digest the proteins with trypsin overnight at 37°C.

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer

should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS

spectra.

Data Analysis:

Search the acquired MS/MS data against a protein database containing the Wnt3a

sequence to identify peptides.

Specifically look for the peptide containing the palmitoleoylated serine residue. The mass

of this peptide will be higher by the mass of the palmitoleate group (238.2 Da).

Compare the abundance of the palmitoleoylated peptide and the corresponding non-

acylated peptide in the Notum-treated sample versus the control sample. A decrease in

the palmitoleoylated peptide and a corresponding increase in the non-acylated peptide in

the Notum-treated sample confirms deacylation. Extracted ion chromatograms can be

used for quantification.[12]

Cell-Based Wnt Signaling Reporter Assay (TOPFlash
Assay)
The TOPFlash reporter assay is a widely used method to measure the activity of the canonical

Wnt/β-catenin signaling pathway. It utilizes a luciferase reporter gene under the control of a

promoter containing multiple TCF/LEF binding sites. Inhibition of Wnt signaling by Notum can

be quantified by a decrease in luciferase activity.

Materials:
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HEK293T cells (or other suitable cell line).

TOPFlash and FOPFlash (negative control with mutated TCF/LEF sites) reporter plasmids.

A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase).

Expression plasmids for Wnt3a and Notum.

Transfection reagent (e.g., Lipofectamine).

Cell culture medium and supplements.

Dual-luciferase reporter assay system.

Luminometer.

Protocol:

Cell Seeding: Seed HEK293T cells in a 24-well or 96-well plate to be 70-80% confluent at

the time of transfection.

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid, the Renilla

luciferase plasmid, the Wnt3a expression plasmid, and either the Notum expression plasmid

or an empty vector control.

Incubation: Incubate the cells for 24-48 hours post-transfection.

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the

dual-luciferase assay kit.

Luciferase Assay: Measure the firefly luciferase activity (from TOPFlash) and the Renilla

luciferase activity sequentially in a luminometer according to the manufacturer's instructions.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to

control for transfection efficiency.
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Compare the normalized luciferase activity in the presence of Notum to the control (empty

vector). A decrease in activity indicates inhibition of Wnt signaling by Notum.

The activity of the FOPFlash reporter should be low and not significantly affected by

Wnt3a or Notum.[6][13][14]

Site-Directed Mutagenesis of the Notum Catalytic Site
To confirm that the enzymatic activity of Notum is responsible for its Wnt inhibitory function, a

catalytically inactive mutant can be generated, for example, by mutating the active site serine

to an alanine (S232A in human Notum). The QuikChange site-directed mutagenesis method is

a common approach.

Materials:

Notum expression plasmid (to be used as the template).

Two complementary mutagenic primers containing the desired S232A mutation.

High-fidelity DNA polymerase (e.g., PfuUltra).

dNTPs.

DpnI restriction enzyme.

Competent E. coli for transformation.

Protocol:

Primer Design: Design two complementary primers, typically 25-45 bases in length,

containing the desired mutation in the middle. The melting temperature (Tm) should be ≥

78°C.

PCR Amplification: Set up a PCR reaction containing the Notum plasmid template, the

mutagenic primers, dNTPs, and the high-fidelity DNA polymerase. The PCR cycles will

amplify the entire plasmid, incorporating the mutation.
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DpnI Digestion: After the PCR, digest the reaction mixture with DpnI. DpnI specifically

cleaves methylated and hemimethylated DNA, thus digesting the parental (template)

plasmid, which was isolated from a dam+ E. coli strain. The newly synthesized,

unmethylated PCR product remains intact.

Transformation: Transform the DpnI-treated DNA into highly competent E. coli.

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and

sequence the Notum gene to confirm the presence of the desired S232A mutation and the

absence of any other mutations.[8][11]

Concluding Remarks
Notum has been unequivocally established as a key extracellular antagonist of the Wnt

signaling pathway, acting through a novel mechanism of protein deacylation. Its role as a

feedback inhibitor underscores the intricate regulatory networks that fine-tune Wnt signaling in

development and adult tissue homeostasis. The growing body of evidence implicating

dysregulated Notum activity in various diseases has positioned it as a compelling therapeutic

target. The development of potent and specific small-molecule inhibitors of Notum offers

exciting new avenues for therapeutic intervention in diseases characterized by deficient Wnt

signaling. The experimental protocols and quantitative data presented in this guide provide a

foundational resource for researchers and drug developers to further investigate the biology of

Notum and to advance the development of novel therapeutics targeting this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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